H-Gly-phe-leu-OH

説明

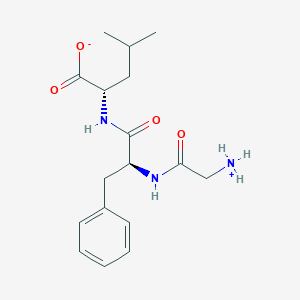

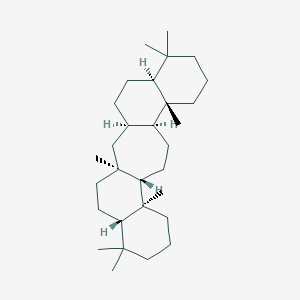

“H-Gly-phe-leu-OH” is a tripeptide derived from α-lactalbumin . It is also known as GLF . It has been found to inhibit the anticancer agent Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer .

Synthesis Analysis

Peptides can be synthesized by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis

The active conformation of this peptide is a β turn structure centered on Gly3 and Phe4 . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group which must be free of any intramolecular hydrogen bond in order to be available in the molecular recognition process, are also important .Chemical Reactions Analysis

The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .Physical And Chemical Properties Analysis

The peptide has a molecular weight of 335.40 and a molecular formula of C17H25N3O4 . It also has a CAS No. of 103213-38-3 .科学的研究の応用

Enkephalin Hydrolysis

H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin) is known for its opioid activity in the brain. Its biological activity diminishes upon hydrolysis by enzymes in rat plasma and brain homogenates, suggesting an important physiological role in the nervous system (Vogel & Altstein, 1977).

Serum-Catalyzed Hydrolysis

Hydrolysis studies of amino acid esters, including phenylalanine (Phe) esters, in human serum, demonstrate the chemical lability of ester bonds and their potential in drug delivery systems (Cho & Haynes, 1985).

Analgesic Activity in Mice

Synthesized Leu-enkephalin, along with Met-enkephalin, has shown analgesic effects in mice, indicating their potential as pain-relieving compounds (Büscher et al., 1976).

NMR Studies

Leu-enkephalin and its fragments have been studied using NMR to understand their behavior in aqueous solutions, providing insights into their structural properties (Karayannis et al., 1990).

Synthetic Peptide Immunopharmaceuticals

Research on synthetic peptides related to β-endorphin, including fragments with Leu and Gly-Phe sequences, has been conducted to study their binding to non-opioid receptors on T lymphocytes (Navolotskaya et al., 2001).

Oxidation of Enkephalins

Studies on the oxidation of enkephalins, including Leu-enkephalin, by reactive oxygen species, provide insights into their stability and biological activity under oxidative stress (Mozziconacci et al., 2012).

Biodegradable Polyurethane Scaffolds

The use of a Gly–Leu linkage in the synthesis of polyurethane for tissue engineering applications has been explored, highlighting the utility of this peptide sequence in biomaterials (Parrag & Woodhouse, 2010).

Protease-Catalyzed Peptide Synthesis

The peptide synthesis involving amino acids like phenylalanine (Phe) and leucine (Leu) under the catalysis of proteases has been investigated, which is significant for understanding enzyme-mediated reactions in biochemistry (Kuhl et al., 1992).

Safety And Hazards

将来の方向性

Peptides have gained widespread popularity for a number of reasons . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications . They are easily accessible not only to chemists, but also to biologists, biochemists, and materials scientists who may not be capable of overcoming the synthetic challenges posed by other non-peptidic small molecules . Therefore, the future directions of this peptide could be in the field of nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGHHQGKPQYIL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-phe-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)